(R)-2-Amino-3-(4-cyanophenyl)propanoic acid
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Overview
Description
“®-2-Amino-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The compound is solid in physical form .
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 hydroxyl .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3. Its boiling point is 395.4±37.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 68.1±3.0 kJ/mol. The flash point is 192.9±26.5 °C. The index of refraction is 1.596. The molar refractivity is 50.5±0.4 cm3 .Scientific Research Applications
Overview
The scientific interest in (R)-2-Amino-3-(4-cyanophenyl)propanoic acid spans a range of applications, from its role in understanding amino acid interactions and reactivity to its utility in advanced materials and medicinal research. The compound's unique structure, featuring a cyanophenyl group, makes it a valuable subject in the study of biochemical and chemical properties of amino acids and their derivatives.
Applications in Amino Acid Analysis and Reactivity
One area of research focuses on the analysis and reactivity of amino acids, where this compound could serve as a model compound. Techniques such as chromatography and electrophoresis are used to study the physicochemical properties of amino acids, including their separation and identification, which are crucial for understanding biochemical pathways and drug development. The use of advanced analytical techniques allows for the exploration of amino acid reactivity, stability, and interactions with other molecules, providing insights into their roles in biological systems and potential applications in synthetic chemistry (Poinsot, Bayle, & Couderc, 2003).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-amino-3-(4-cyanophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPUXXIFQQMKN-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363542 |
Source
|
Record name | 4-Cyano-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263396-44-7 |
Source
|
Record name | 4-Cyano-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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